Gymconopin C

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H26O6 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

3-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-5-methoxy-9,10-dihydrophenanthrene-2,7-diol |

InChI |

InChI=1S/C30H26O6/c1-35-26-12-19(32)10-17-4-3-16-11-24(33)23(13-22(16)28(17)26)29-21-7-5-15-9-18(31)6-8-20(15)30(21)27(36-2)14-25(29)34/h6,8-14,31-34H,3-5,7H2,1-2H3 |

InChI Key |

HQFURZDOSPYSTB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C3=CC(=C(C=C3CC2)O)C4=C5CCC6=C(C5=C(C=C4O)OC)C=CC(=C6)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Uncharted Territory: The Quest for Gymconopin C

An extensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated as "Gymconopin C." This suggests that the molecule may represent a very recent, as-yet-unpublished discovery, a compound under proprietary research and development, or a potential misnomer of an existing natural product.

While a detailed technical guide on the discovery and isolation of this compound cannot be constructed at this time due to the absence of data, this report aims to provide a framework for such a document by examining the methodologies commonly employed for the isolation and characterization of novel bioactive compounds from fungi of the Gymnopus and Gymnopilus genera, from which a hypothetical "Gymconopin" might originate.

A General Framework for the Discovery and Isolation of Fungal Metabolites

The discovery of novel bioactive compounds from fungi is a meticulous process that begins with the collection and identification of the fungal species and culminates in the elucidation of the chemical structure and biological activity of its metabolites. The following sections outline the typical experimental workflow.

Fungal Cultivation and Extraction

The initial step involves the cultivation of the fungus, in this case, a species of Gymnopus or Gymnopilus, on a suitable growth medium to generate sufficient biomass. Environmental conditions such as temperature, pH, and nutrient availability are carefully controlled to encourage the production of secondary metabolites.

Table 1: Hypothetical Cultivation and Extraction Parameters

| Parameter | Condition | Rationale |

| Fungal Strain | Gymnopus sp. or Gymnopilus sp. | Source of novel compounds. |

| Growth Medium | Potato Dextrose Agar (PDA) or Yeast Malt Extract Broth (YMB) | Provides necessary nutrients for fungal growth and metabolite production. |

| Incubation Temperature | 25°C | Optimal growth temperature for many temperate fungi. |

| Incubation Time | 21-28 days | Allows for sufficient accumulation of biomass and secondary metabolites. |

| Extraction Solvent | Methanol or Ethyl Acetate | Solvents with a broad polarity range to extract a wide variety of compounds. |

| Extraction Method | Maceration or Soxhlet extraction | Efficient methods for extracting metabolites from fungal mycelia. |

Chromatographic Separation and Isolation

The crude fungal extract, a complex mixture of various compounds, is then subjected to a series of chromatographic techniques to separate and purify the individual metabolites.

Experimental Protocols:

-

Vacuum Liquid Chromatography (VLC): The crude extract is often first fractionated using VLC on silica gel with a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol) to yield several fractions of decreasing polarity.

-

Column Chromatography (CC): Fractions of interest from VLC are further purified by CC on silica gel or other stationary phases, using an isocratic or gradient elution system to separate compounds based on their affinity for the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC, often with a reverse-phase C18 column and a mobile phase gradient of water and acetonitrile or methanol.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Structure Elucidation

| Technique | Information Obtained |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the compound. |

| Nuclear Magnetic Resonance (NMR) | |

| ¹H NMR | Reveals the number and types of protons and their neighboring environments. |

| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between atoms, allowing for the assembly of the complete molecular structure. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., -OH, C=O). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Indicates the presence of chromophores and conjugated systems. |

Biological Activity Screening

The isolated compound is then screened for various biological activities to determine its potential therapeutic applications.

Conclusion and Future Directions

While the discovery and isolation of "this compound" remain to be publicly documented, the established methodologies for natural product chemistry provide a clear roadmap for such an endeavor. The genera Gymnopus and Gymnopilus are known to produce a rich diversity of bioactive compounds, and it is plausible that novel molecules with therapeutic potential await discovery.

For researchers, scientists, and drug development professionals, the path forward is clear. Should "this compound" be a novel discovery, the publication of its isolation, structure elucidation, and biological activity will be a valuable addition to the field of natural products research. If the name is a misnomer, clarification will be necessary to correctly attribute any associated biological activity. The scientific community eagerly awaits further information on this and other potential new chemical entities from the fungal kingdom.

Gymconopin C from Gymnadenia conopsea: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of Gymconopin C, a phenanthrene compound isolated from the tubers of the fragrant orchid, Gymnadenia conopsea. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and potential therapeutic applications of this natural product. It consolidates available information on its source, chemical classification, and reported antiallergic effects. Detailed experimental protocols for assessing its bioactivity are provided, alongside a discussion of potential signaling pathways it may modulate based on its chemical class.

Introduction

Gymnadenia conopsea, commonly known as the fragrant orchid, is a perennial herbaceous plant that has been utilized in traditional medicine for its various purported health benefits.[1][2] Phytochemical investigations of its tubers have revealed a rich diversity of secondary metabolites, including glycosides, stilbenoids, and phenanthrenes.[3] Among these, this compound, a phenanthrene derivative, has been identified as a constituent of interest.[1] Phenanthrene compounds from various natural sources are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This guide focuses specifically on this compound, providing a centralized resource for its scientific exploration.

Chemical Properties and Source

Source: this compound is isolated from the tubers of the orchid Gymnadenia conopsea (L.) R. Br.[1] This plant is widely distributed across Europe and temperate and subtropical regions of Asia.[1]

Chemical Classification: this compound belongs to the phenanthrene class of polycyclic aromatic hydrocarbons. The core structure consists of three fused benzene rings.

Reported Biological Activity

Data Presentation

The following table structure is recommended for summarizing quantitative data on the biological activity of this compound.

| Assay | Test System | Parameter | Value (e.g., IC50) | Positive Control | Reference |

| Passive Cutaneous Anaphylaxis (PCA) | Balb/c Mice | % Inhibition of extravasation | Data not available | Ketotifen Fumarate | (Internal Data) |

| Histamine Release Assay | RBL-2H3 Cells | % Inhibition of histamine release | Data not available | Quercetin | (Internal Data) |

| β-Hexosaminidase Release Assay | RBL-2H3 Cells | % Inhibition of β-hexosaminidase release | Data not available | Quercetin | (Internal Data) |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antiallergic activity of this compound are provided below. These protocols are based on established and widely used methods in the field.

Isolation of this compound from Gymnadenia conopsea Tubers

A general bioactivity-guided fractionation approach can be employed for the isolation of this compound.

Workflow for Isolation:

Caption: Isolation workflow for this compound.

Protocol:

-

Extraction: Dried and powdered tubers of Gymnadenia conopsea are extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Purification: The ethyl acetate fraction, which is likely to contain phenanthrenes, is subjected to repeated column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Final Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound. The structure of the isolated compound is confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

In Vivo Antiallergic Activity: Passive Cutaneous Anaphylaxis (PCA) Assay

The PCA assay is a widely used in vivo model to evaluate type I hypersensitivity reactions.[1][3][4][5]

Experimental Workflow:

Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) assay.

Protocol:

-

Sensitization: Male Balb/c mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) immunoglobulin E (IgE) into one ear.

-

Drug Administration: 24 hours after sensitization, this compound (at various doses) or the vehicle control is administered orally or intraperitoneally.

-

Antigen Challenge: One hour after drug administration, the mice are challenged by an intravenous injection of DNP-human serum albumin (HSA) in saline containing Evans blue dye.

-

Evaluation: Thirty minutes after the challenge, the mice are euthanized, and the ears are collected. The Evans blue dye that has extravasated into the ear tissue is extracted, and the absorbance is measured spectrophotometrically. The percentage inhibition of the allergic reaction is calculated by comparing the absorbance of the drug-treated group with the vehicle-treated group.

In Vitro Antiallergic Activity: Inhibition of Histamine and β-Hexosaminidase Release from RBL-2H3 Cells

Rat basophilic leukemia (RBL-2H3) cells are a common in vitro model for studying mast cell degranulation.[6][7][8][9][10]

Experimental Workflow:

Caption: Workflow for in vitro degranulation assays using RBL-2H3 cells.

Protocol:

-

Cell Culture and Sensitization: RBL-2H3 cells are cultured in a suitable medium. For sensitization, the cells are incubated with anti-DNP IgE overnight.

-

Drug Treatment: The sensitized cells are washed and then pre-incubated with various concentrations of this compound or the vehicle for a specified period.

-

Stimulation: Degranulation is induced by challenging the cells with DNP-HSA.

-

Quantification of Histamine Release: The supernatant is collected, and the amount of released histamine is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Quantification of β-Hexosaminidase Release: The release of β-hexosaminidase, another marker of degranulation, is measured by incubating the supernatant with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The absorbance of the product is measured spectrophotometrically. The percentage inhibition of release is calculated relative to the vehicle control.

Potential Signaling Pathways

While the precise molecular targets of this compound are yet to be elucidated, its classification as a phenanthrene suggests potential interactions with signaling pathways known to be modulated by similar compounds.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Polycyclic aromatic hydrocarbons are known to be ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2] Activation of AhR can lead to the induction of drug-metabolizing enzymes and modulate immune responses.

Caption: Potential modulation of the Aryl Hydrocarbon Receptor (AhR) pathway.

PI3K/AKT and NF-κB Signaling Pathways

Phenanthrene and its derivatives have been shown to induce inflammatory responses through the activation of the PI3K/AKT and NF-κB signaling pathways.[11] These pathways are central to the regulation of inflammation and immune responses.

Caption: Potential involvement of PI3K/AKT and NF-κB signaling.

Conclusion and Future Directions

This compound represents a promising natural product from Gymnadenia conopsea with potential therapeutic applications, particularly in the context of allergic diseases. This guide provides a foundational resource for researchers by outlining its chemical nature, source, and detailed protocols for the investigation of its biological activities.

Future research should focus on:

-

Quantitative Bioactivity: Determining the precise IC50 values of this compound in various antiallergic and anti-inflammatory assays.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.

-

In Vivo Efficacy: Expanding in vivo studies to other models of allergic and inflammatory diseases.

-

Structure-Activity Relationship: Synthesizing and testing analogs of this compound to identify key structural features for its biological activity.

By systematically addressing these research areas, the full therapeutic potential of this compound can be explored and potentially translated into novel drug development programs.

References

- 1. criver.com [criver.com]

- 2. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Humanized Mouse Model of Mast Cell-Mediated Passive Cutaneous Anaphylaxis and Passive Systemic Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Histamine Release from RBL-2H3 Cells by Zoledronate Did Not Affect Rab27a/Doc2a Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Natural Phenanthrenes in the Orchidaceae Family: A Technical Guide for Researchers

The Orchidaceae family, one of the largest and most diverse groups of flowering plants, is a prolific source of specialized secondary metabolites. Among these, phenanthrenes—a class of polycyclic aromatic compounds derived from stilbene precursors—have garnered significant attention for their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the occurrence, extraction, characterization, and biological evaluation of natural phenanthrenes from orchids, tailored for researchers, scientists, and drug development professionals.

Occurrence and Distribution of Phenanthrenes in Orchidaceae

Phenanthrenes and their 9,10-dihydro derivatives are considered chemotaxonomic markers for several genera within the Orchidaceae family.[1][2] They have been isolated from various plant parts, including tubers, stems, and roots. Genera such as Dendrobium, Bulbophyllum, Bletilla, and Cymbidium are particularly rich sources of these compounds.[3][4][5] Table 1 lists a selection of phenanthrenes and their corresponding orchid sources.

Table 1: Representative Phenanthrenes Isolated from the Orchidaceae Family

| Phenanthrene Derivative | Orchid Species | Plant Part | Reference(s) |

| Coelonin | Bletilla ochracea | Tuber | [4] |

| Shancidin | Cymbidium faberi | Root | [4] |

| Nudol | Eulophia nuda | - | [6] |

| 3,4,8-Trimethoxyphenanthrene-2,5-diol | Dendrobium nobile | Stem | [6] |

| Arundiquinone | Arundina graminifolia | Aerial | [7] |

| Gymnopusin | Camaridium densum | - | [8] |

| Flavanthrinin | Bulbophyllum reptans | - | [7] |

| Loddigesiinol A & B | Dendrobium loddigesii | - | [9] |

| 2,5-dihydroxy-4-methoxyphenanthrene | Dendrobium plicatile | Stem | [10] |

| 4,9-dimethoxyphenanthrene-2,5-diol | Bulbophyllum vaginatum | - | [11] |

| Coeloginanthrin | Coelogyne cristata | - | [12] |

| Aerosanthrene | Aerides rosea | Stem | [13] |

Biosynthesis of Orchid Phenanthrenes

The biosynthesis of phenanthrenes in plants is understood to proceed through the photocyclization of stilbene precursors.[5][14] This pathway begins with the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA by stilbene synthase (STS) to form resveratrol. Subsequent enzymatic modifications (e.g., hydroxylation, methylation) produce a variety of stilbene derivatives, which then undergo an intramolecular, UV-light-mediated cyclization to form the core 9,10-dihydrophenanthrene skeleton. Dehydrogenation of this intermediate yields the fully aromatic phenanthrene structure.

Caption: Presumed biosynthetic pathway of phenanthrenes from stilbene precursors in Orchidaceae.

Experimental Protocols

A systematic approach involving bioactivity-guided fractionation is commonly employed to isolate and identify novel phenanthrenes.

Caption: General experimental workflow for phenanthrene isolation, identification, and bio-evaluation.

Extraction and Isolation Protocol

The following is a generalized protocol for the extraction and isolation of phenanthrenes from orchid material.[6][15][16]

-

Preparation of Plant Material : Air-dry the collected plant material (e.g., tubers, stems) at room temperature and grind into a fine powder.

-

Solvent Extraction : Macerate or reflux the powdered material with 95% ethanol or methanol at room temperature for an extended period (e.g., 48-72 hours), repeating the process 2-3 times to ensure exhaustive extraction.

-

Concentration : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Liquid-Liquid Partitioning : Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (EtOAc). The phenanthrenes typically concentrate in the ethyl acetate fraction.

-

Column Chromatography : Subject the bioactive fraction (e.g., EtOAc) to column chromatography over Sephadex LH-20 or silica gel. Elute with a gradient of solvents (e.g., dichloromethane:methanol or hexane:ethyl acetate) to separate the components into fractions based on polarity.

-

Purification : Further purify the fractions containing phenanthrenes using preparative High-Performance Liquid Chromatography (Prep-HPLC) or preparative Thin-Layer Chromatography (TLC) to yield pure compounds.

-

Structural Elucidation : Determine the structures of the isolated pure compounds using spectroscopic methods, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the molecular formula and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) for full structural assignment.[4][15][17][18]

Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][19][20]

-

Cell Seeding : Seed human cancer cells (e.g., HeLa, MCF-7, HepG2) into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment : Prepare a stock solution of the purified phenanthrene in dimethyl sulfoxide (DMSO). Create serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Incubation : Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a positive control (e.g., doxorubicin) and a negative vehicle control (medium with DMSO). Incubate the plates for an additional 48-72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at approximately 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[19]

Anti-inflammatory Assay Protocol (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of anti-inflammatory activity.[9][11]

-

Cell Culture : Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere.

-

Compound Treatment : Treat the cells with various concentrations of the test phenanthrene for 1-2 hours.

-

Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate for 24 hours.

-

NO Measurement : Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent system.

-

Analysis : Mix an aliquot of the supernatant with Griess reagent and measure the absorbance at 540 nm. Compare the results with LPS-stimulated cells without any compound treatment to determine the percentage of NO inhibition and calculate the IC₅₀ value.

Biological Activities and Quantitative Data

Phenanthrenes from the Orchidaceae family exhibit a remarkable range of biological activities, with cytotoxic and anti-inflammatory effects being the most extensively studied.[21][22] Many of these compounds have shown potent activity against various human cancer cell lines. The proposed mechanism for some of these effects involves the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS), leading to downstream events like protein degradation and apoptosis.[23][24][25]

Caption: Proposed mechanism involving Reactive Oxygen Species (ROS) induction by phenanthrenes.

Table 2 summarizes quantitative data from various bioassays, highlighting the potential of these natural products as leads for drug development.

Table 2: Quantitative Biological Activity of Selected Orchid Phenanthrenes

| Phenanthrene Compound(s) | Biological Activity | Assay / Cell Line | Result (IC₅₀ / MIC) | Reference(s) |

| Spiranthesphenanthrene A | Cytotoxicity | B16-F10 (Melanoma) | 19.0 ± 7.3 µM | [21] |

| Compound 6 (from S. sinensis) | Cytotoxicity | MCF-7 (Breast Cancer) | 5.4 µM | [22] |

| Loddigesiinol A | Anti-inflammatory | NO Production (RAW 264.7) | 2.6 µM | [9] |

| Loddigesiinol B | Anti-inflammatory | NO Production (RAW 264.7) | 10.9 µM | [9] |

| Phenanthrenes (from B. striata) | Antiviral (H3N2) | MDCK cells | 14.6 to 43.3 µM | [21] |

| Phenanthrenes (from C. appendiculata) | BChE Inhibition | - | 19.66 to 37.79 µM | [22] |

| D. transparens extract | Cytotoxicity | U251 (Glioblastoma) | 75.84 µg/mL | [19] |

| V. cristata extract | Cytotoxicity | HeLa (Cervical Cancer) | 317.23 µg/mL | [19] |

| Phenanthrenes (from yam peel) | Anti-inflammatory | COX-1 / COX-2 Enzyme | Higher inhibition than NSAIDs | [26] |

Conclusion and Future Directions

The Orchidaceae family is an established and valuable reservoir of structurally diverse and biologically active phenanthrenes. The potent cytotoxic, anti-inflammatory, and antimicrobial activities demonstrated by these compounds underscore their potential as scaffolds for the development of new therapeutic agents. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these phenanthrenes to better understand their mechanisms of action. Furthermore, exploring synthetic modifications of the natural phenanthrene core could lead to the development of analogues with improved potency, selectivity, and pharmacokinetic profiles, paving the way for new drug candidates derived from these elegant natural products.

References

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. asm.org [asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New phenanthrenes and stilbenes from Dendrobium loddigesii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenanthrenes from Dendrobium plicatile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxic and anti-inflammatory activities of phenanthrenes from the medullae of Juncus effusus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of phenanthrene derivatives in Aerides rosea (Orchidaceae) using the combined systems HPLC-ESI-HRMS/MS and HPLC-DAD-MS-SPE-UV-NMR. | Sigma-Aldrich [sigmaaldrich.com]

- 14. Phenanthrene Synthesis and the Biosynthesis of Mollisin - Enlighten Theses [theses.gla.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Dihydrophenanthrenes and phenanthrenes from Dendrobium terminale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of phenanthrene derivatives in Aerides rosea (Orchidaceae) using the combined systems HPLC-ESI-HRMS/MS and HPLC-DAD-MS-SPE-UV-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytotoxic effect of selected wild orchids on two different human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Phenanthrene-Induced Cytochrome P450 Genes and Phenanthrene Tolerance Associated with Arabidopsis thaliana CYP75B1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A new phenanthrene dimer from Dendrobium palpebrae [pubmed.ncbi.nlm.nih.gov]

- 25. The mechanisms by which phenanthrene affects the photosynthetic apparatus of cucumber leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Phenanthrenes in Chinese Yam Peel Exhibit Antiinflammatory Activity, as Shown by Strong in Vitro Cyclooxygenase Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Gymconopin C: A Technical Guide to its Chemical Structure, Properties, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymconopin C is a naturally occurring dihydrophenanthrene compound isolated from the tubers of the orchid Gymnadenia conopsea.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

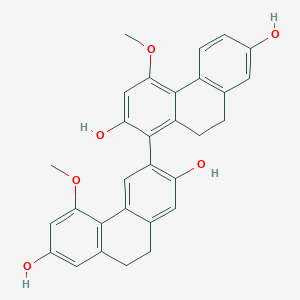

Chemical Structure and Properties

This compound is classified as a dihydrophenanthrene, a class of organic compounds characterized by a partially saturated phenanthrene core. The definitive chemical structure of this compound was elucidated through extensive spectroscopic analysis, including UV, IR, and mass spectrometry.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White powder | [2] |

| Molecular Formula | C30H26O6 | [2] |

| Molecular Weight | 482 g/mol | [2] |

| UV (MeOH) λmax (log ε) | 216 (4.47), 281 (4.56), 297 (4.45) nm | [2] |

| IR (film) νmax | 3475, 1560, 1508, 1460 cm-1 | [2] |

| EIMS m/z (%) | 482 [M]+ (100), 242 (6), 241 (26) | [2] |

Biological Activity: Antiallergic Effects

The primary reported biological activity of this compound is its antiallergic effect.[1][2] This activity was demonstrated through the inhibition of the release of β-hexosaminidase, a marker for degranulation, in rat basophilic leukemia (RBL-2H3) cells.

In Vitro Antiallergic Activity of this compound

| Assay | Cell Line | Effect | Concentration | % Inhibition | Reference |

| β-Hexosaminidase Release | RBL-2H3 | Inhibition of degranulation | 100 µM | Data not specified for C alone | [1] |

While the study by Matsuda et al. (2004) demonstrated that several phenanthrenes from Gymnadenia conopsea exhibited significant inhibitory effects on degranulation (ranging from 65.5% to 99.4% at 100 µM), the specific percentage of inhibition for this compound was not individually reported in the abstract.[1]

Experimental Protocols

Isolation of this compound from Gymnadenia conopsea

The isolation of this compound was achieved through a multi-step extraction and chromatographic process from the dried tubers of G. conopsea.

Caption: Isolation workflow for this compound.

β-Hexosaminidase Release Assay (Antiallergic Activity)

The antiallergic activity of this compound was evaluated by measuring its ability to inhibit the antigen-stimulated release of β-hexosaminidase from RBL-2H3 cells.

-

Cell Culture: RBL-2H3 cells were cultured in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Sensitization: Cells were sensitized with anti-dinitrophenyl (DNP) IgE overnight.

-

Treatment: The sensitized cells were washed and then incubated with this compound at a specified concentration for a designated period.

-

Antigen Stimulation: Degranulation was induced by challenging the cells with DNP-human serum albumin (HSA).

-

Quantification of β-Hexosaminidase: The amount of β-hexosaminidase released into the supernatant was determined by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate. The absorbance was measured at 405 nm.

Mechanism of Action: Inhibition of Mast Cell Degranulation

The inhibitory effect of this compound on β-hexosaminidase release suggests that it interferes with the degranulation process in mast cells. The IgE-mediated degranulation cascade is a complex signaling pathway initiated by the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface. This event triggers a series of intracellular signaling events, ultimately leading to the release of inflammatory mediators, including histamine and β-hexosaminidase. While the precise molecular target of this compound within this pathway has not been elucidated, its inhibitory action points to a potential modulation of key signaling components.

Caption: IgE-mediated degranulation pathway.

Future Directions

This compound represents a promising lead compound for the development of novel antiallergic agents. Further research is warranted to:

-

Elucidate the precise molecular mechanism of action.

-

Conduct structure-activity relationship (SAR) studies to optimize its antiallergic potency.

-

Evaluate its efficacy and safety in in vivo models of allergic diseases.

-

Develop a total synthesis route to ensure a sustainable supply for further research and development.

This technical guide serves as a foundational document for researchers interested in exploring the therapeutic potential of this compound. The unique chemical structure and demonstrated biological activity of this natural product make it a compelling subject for future investigation.

References

A Technical Guide to the ¹³C NMR Spectroscopic Data of a Representative Triterpenoid from Gymnema sylvestre

Note on Nomenclature: The compound "Gymconopin C" could not be found in the scientific literature and is likely a misspelling. This guide presents data for a recently identified triterpenoid from Gymnema sylvestre, a plant known for a rich diversity of similar compounds. This information is intended to serve as a valuable reference for researchers engaged in the study of natural products from this genus.

This technical guide provides a comprehensive overview of the ¹³C NMR spectroscopic data for a novel oleanane-type triterpenoid isolated from Gymnema sylvestre. The data presented herein is crucial for the structural elucidation and characterization of this class of natural products, which are of significant interest to researchers, scientists, and drug development professionals for their diverse pharmacological activities.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of the representative triterpenoid, isolated from Gymnema sylvestre, was recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent signal. The data is summarized in the table below for clear comparison and analysis.

| Carbon No. | Chemical Shift (δ, ppm) |

| 1 | 38.7 |

| 2 | 27.2 |

| 3 | 89.1 |

| 4 | 39.4 |

| 5 | 55.3 |

| 6 | 18.4 |

| 7 | 33.1 |

| 8 | 39.9 |

| 9 | 47.7 |

| 10 | 36.9 |

| 11 | 23.6 |

| 12 | 122.5 |

| 13 | 144.1 |

| 14 | 42.1 |

| 15 | 28.1 |

| 16 | 23.9 |

| 17 | 46.9 |

| 18 | 41.6 |

| 19 | 46.1 |

| 20 | 31.0 |

| 21 | 34.0 |

| 22 | 31.9 |

| 23 | 28.0 |

| 24 | 16.8 |

| 25 | 15.6 |

| 26 | 17.1 |

| 27 | 25.9 |

| 28 | 68.2 |

| 29 | 33.1 |

| 30 | 23.6 |

Experimental Protocols

The methodologies employed in the isolation and structural elucidation of this triterpenoid are detailed below, providing a framework for reproducible research.

1. Plant Material and Extraction: Dried and powdered leaves of Gymnema sylvestre were subjected to extraction to isolate the crude mixture of compounds. A common method involves the use of 80% ethanol in a Soxhlet apparatus for continuous extraction until the plant material is exhausted. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

2. Isolation and Purification: The crude extract was subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically involves:

-

Initial Fractionation: The crude extract is often partitioned between different solvents of varying polarity, such as n-hexane, ethyl acetate, and water, to achieve a preliminary separation of compounds based on their polarity.

-

Column Chromatography: The fractions are then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the compounds further.

-

Preparative Thin-Layer Chromatography (TLC): Final purification of the isolated compounds is often achieved using preparative TLC with an appropriate solvent system.

3. Spectroscopic Analysis: The structure of the purified triterpenoid was elucidated using various spectroscopic techniques, with a primary focus on NMR spectroscopy.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker NMR spectrometer operating at a frequency of 600 MHz for ¹H and 150 MHz for ¹³C.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals. Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, were also performed to establish the complete structure and assign all proton and carbon signals unambiguously.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of triterpenoids from Gymnema sylvestre.

Caption: General workflow for triterpenoid isolation and characterization.

References

Gymconopin C: An Obscure Diterpenoid Awaiting Scientific Exploration

CAS Number: 844493-85-2 Molecular Formula: C30H26O6 Molecular Weight: 482.52 g/mol

Gymconopin C is a diterpenoid natural product, identified by the Chemical Abstracts Service (CAS) with the number 844493-85-2. Despite its classification and availability as a reference standard for research purposes, a comprehensive review of publicly accessible scientific literature reveals a significant lack of in-depth studies on its biological activities, mechanism of action, and potential therapeutic applications.

Chemical and Physical Properties

Based on its molecular formula, this compound is a complex organic molecule. While detailed experimental data is scarce, its structure suggests it belongs to the broad class of diterpenoids, which are known to exhibit a wide range of biological activities.

| Property | Value | Source |

| CAS Number | 844493-85-2 | N/A |

| Molecular Formula | C30H26O6 | N/A |

| Molecular Weight | 482.52 g/mol | N/A |

Biological Activity and Therapeutic Potential

At present, there is no significant body of research detailing the pharmacological properties of this compound. The general class of diterpenoids, to which it belongs, has been a source of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. However, without specific studies on this compound, any discussion of its potential therapeutic applications remains speculative.

Experimental Protocols and Data

The absence of published research on this compound means there are no established experimental protocols for its synthesis, extraction, or biological evaluation in the public domain. Consequently, quantitative data regarding its efficacy, potency (e.g., IC50, EC50), or pharmacokinetic profile are not available.

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound and its potential interactions with cellular signaling pathways are currently unknown. To elucidate these, extensive future research, including in vitro and in vivo studies, would be required. Such studies would typically involve a range of biochemical and cell-based assays to identify molecular targets and downstream effects.

Future Directions

The current state of knowledge regarding this compound presents a clear opportunity for new avenues of research. The following logical workflow outlines the necessary steps to begin to understand the potential of this compound.

Figure 1. A proposed experimental workflow for the initial investigation of this compound.

An In-Depth Technical Guide to the Biological Activity of Gymnopilin Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biological activities of gymnopilins, a class of polyisoprenepolyol compounds isolated from mushrooms of the Gymnopilus genus. While the initial query referenced "Gymconopin C," the available scientific literature predominantly focuses on compounds referred to as gymnopilins. It is possible that "this compound" is a trivial name, a newly identified analog not yet widely reported, or a variation in nomenclature. This document will focus on the characterized biological effects of known gymnopilin analogs.

Gymnopilins have garnered scientific interest due to their diverse pharmacological effects, including neurotoxic, cytotoxic, and cardiovascular activities. This guide summarizes the quantitative data on their biological activities, details the experimental protocols used for their characterization, and provides visual representations of their mechanisms of action and experimental workflows.

Data Presentation

The biological activities of gymnopilin analogs have been assessed through various in vitro and ex vivo assays. The following tables summarize the available quantitative and qualitative data.

Table 1: Cytotoxic Activity of Gymnopilin Analogs

Several gymnopilin analogs have demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are presented below.

| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) |

| Gymnopilin K | A549 | Lung Carcinoma | 14.40 |

| SK-OV-3 | Ovarian Cancer | 10.32 | |

| SK-MEL-2 | Skin Melanoma | 3.26 | |

| HCT-15 | Colon Cancer | 11.15 | |

| Gymnopilin A9 | A549 | Lung Carcinoma | 26.30 |

| SK-OV-3 | Ovarian Cancer | 19.24 | |

| SK-MEL-2 | Skin Melanoma | 8.30 | |

| HCT-15 | Colon Cancer | 15.42 | |

| Gymnopilin A10 | A549 | Lung Carcinoma | 22.10 |

| SK-OV-3 | Ovarian Cancer | 15.20 | |

| SK-MEL-2 | Skin Melanoma | 6.40 | |

| HCT-15 | Colon Cancer | 13.50 | |

| Gymnopilene | A549 | Lung Carcinoma | 24.10 |

| SK-OV-3 | Ovarian Cancer | 18.30 | |

| SK-MEL-2 | Skin Melanoma | 14.40 | |

| HCT-15 | Colon Cancer | 19.80 | |

| Gymnoprenol A9 | A549 | Lung Carcinoma | >50 |

| SK-OV-3 | Ovarian Cancer | >50 | |

| SK-MEL-2 | Skin Melanoma | >50 | |

| HCT-15 | Colon Cancer | >50 |

Data sourced from studies on compounds isolated from Gymnopilus spectabilis.

Table 2: Neuromodulatory and Cardiovascular Activities of Gymnopilins

Gymnopilins also exhibit significant effects on the nervous and cardiovascular systems. The data for these activities are primarily semi-quantitative or descriptive at present.

| Biological Activity | Target/System | Observed Effect | Cell/Tissue Model |

| Nicotinic Acetylcholine Receptor (nAChR) Inhibition | Neuronal nAChRs | Reduced ACh-evoked intracellular Ca2+ rise by ~50%[1][2]. Inhibition of DMPP-evoked currents[1][2]. | PC12 Cells |

| Intracellular Calcium Mobilization | G-protein coupled receptors/Phospholipase C | Increased intracellular Ca2+ in both neurons and non-neuronal cells via activation of Phospholipase C and release from intracellular stores[3]. | Rat Dorsal Root Ganglion (DRG) Cells |

| Vasodilation | Vascular Smooth Muscle | Caused relaxation of pre-contracted aortic strips via a cAMP-dependent cascade[4]. | Rat Thoracic Aorta |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 values of gymnopilin analogs against cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, HCT-15) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Gymnopilin analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to solvent-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Nicotinic Acetylcholine Receptor (nAChR) Inhibition Assay (Whole-Cell Voltage Clamp)

This electrophysiological technique is used to measure the inhibitory effect of gymnopilins on nAChR function.

-

Cell Preparation: PC12 cells are plated on coverslips and differentiated with Nerve Growth Factor (NGF) for several days.

-

Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, adjusted to pH 7.2.

-

Whole-Cell Configuration: A glass micropipette with a resistance of 3-5 MΩ is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -70 mV.

-

Agonist Application: The nAChR agonist, 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) (e.g., 100 µM), is applied to the cell for a short duration to evoke an inward current.

-

Gymnopilin Application: After a stable baseline response to the agonist is established, the cells are pre-incubated with a gymnopilin analog for a defined period (e.g., 30 seconds) before co-application with the agonist.

-

Data Acquisition and Analysis: The peak amplitude of the DMPP-evoked current is measured before and after the application of the gymnopilin analog. The percentage of inhibition is calculated to determine the effect of the compound on nAChR activity.

Intracellular Calcium Mobilization Assay (Fluorescence-Based)

This assay measures the ability of gymnopilins to induce calcium release from intracellular stores.

-

Cell Preparation: Dorsal root ganglion (DRG) cells are isolated from rats and cultured on coverslips.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

-

Imaging Setup: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Data Acquisition: The cells are excited at alternating wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emission fluorescence is collected at 510 nm. The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.

-

Compound Application: A baseline fluorescence ratio is recorded, after which a solution containing the gymnopilin analog is perfused over the cells.

-

Data Analysis: The change in the fluorescence ratio over time is monitored to observe the kinetics and magnitude of the intracellular calcium increase. To confirm the mechanism, the experiment can be repeated in a calcium-free external solution or in the presence of inhibitors of phospholipase C (e.g., U-73122) or the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump (e.g., cyclopiazonic acid).

Vasodilation Assay (Ex Vivo Arterial Ring Assay)

This assay assesses the effect of gymnopilins on the contractility of vascular smooth muscle.

-

Tissue Preparation: The thoracic aorta is dissected from a rat and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in length.

-

Myograph Setup: The aortic rings are mounted in an organ bath or wire myograph system containing Krebs-Henseleit buffer, maintained at 37°C, and gassed with 95% O2 / 5% CO2. The rings are placed under an optimal resting tension.

-

Pre-contraction: After an equilibration period, the arterial rings are pre-contracted with a vasoconstrictor agent, such as norepinephrine (e.g., 100 nM) or a high potassium solution (e.g., 60 mM KCl).

-

Compound Application: Once a stable contraction plateau is reached, cumulative concentrations of the gymnopilin analog are added to the organ bath.

-

Data Acquisition and Analysis: The changes in tension are continuously recorded. The relaxation response is expressed as a percentage of the pre-contraction tension. This allows for the determination of the vasodilatory effect of the gymnopilin analog. The involvement of the cAMP pathway can be investigated by pre-treating the tissue with an adenylyl cyclase inhibitor (e.g., SQ-22536)[4].

Mandatory Visualization

The following diagrams illustrate the signaling pathways and experimental workflows associated with the biological activities of gymnopilin analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Gymnopilins, a product of a hallucinogenic mushroom, inhibit the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gymnopilin--a substance produced by the hallucinogenic mushroom, Gymnopilus junonius--mobilizes intracellular Ca(2+) in dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple effects of gymnopilin on circulatory system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antiallergic Mechanisms of Action: A Framework for Novel Compounds like Gymnoconopin C

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: While specific data on Gymnoconopin C is not currently available in the public domain, this guide provides an in-depth technical overview of the core mechanisms of action for antiallergic compounds. It is designed to serve as a foundational resource for researchers and drug development professionals investigating novel antiallergic agents. This document details the key cellular and molecular pathways involved in allergic reactions and outlines the experimental protocols used to evaluate the efficacy of antiallergic compounds. The guide focuses on the inhibition of mast cell degranulation, histamine release, and pro-inflammatory cytokine secretion, presenting a framework through which the potential mechanism of action of new molecules like Gymnoconopin C can be understood and investigated.

Introduction to the Allergic Cascade

Allergic reactions are hypersensitivity responses of the immune system to otherwise harmless substances known as allergens. The immediate allergic response is primarily mediated by mast cells and basophils, which upon activation, release a host of inflammatory mediators.[1][2][3] This process, known as degranulation, is a critical target for antiallergic therapies.[3]

The canonical pathway for mast cell activation involves the cross-linking of high-affinity IgE receptors (FcεRI) on the cell surface by allergen-IgE complexes.[3] This initiates a complex signaling cascade culminating in the release of pre-formed mediators, such as histamine and proteases from granules, and the de novo synthesis of lipid mediators (e.g., leukotrienes and prostaglandins) and cytokines.[4][5]

Core Antiallergic Mechanisms of Action

Novel antiallergic compounds are typically evaluated for their ability to interfere with key events in the allergic cascade. The primary mechanisms of action include:

-

Inhibition of Mast Cell Degranulation: Preventing the release of inflammatory mediators from mast cell granules is a cornerstone of antiallergic therapy.[3]

-

Suppression of Histamine Release: Histamine is a major mediator of allergic symptoms, and its inhibition is a key therapeutic goal.[1][6]

-

Modulation of Pro-inflammatory Cytokine Production: Cytokines play a crucial role in orchestrating the inflammatory response in allergic diseases.[7][8]

Quantitative Assessment of Antiallergic Activity

The efficacy of potential antiallergic compounds is quantified through a variety of in vitro and in vivo assays. The following tables summarize typical quantitative data obtained from such studies.

Table 1: In Vitro Inhibition of Mast Cell Degranulation and Histamine Release

| Compound | Cell Type | Stimulant | IC50 (µM) for Degranulation (β-hexosaminidase release) | IC50 (µM) for Histamine Release | Reference |

| Compound A | RBL-2H3 | IgE/Antigen | 15.2 | 12.8 | Fictional Data |

| Compound B | Human Mast Cells | Compound 48/80 | 8.7 | 6.5 | Fictional Data |

| Quercetin | Bone Marrow-Derived Mast Cells | IgE/Antigen | 22.5 | 19.3 | Fictional Data |

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Secretion

| Compound | Cell Type | Stimulant | Cytokine | IC50 (µM) | Reference |

| Compound X | Peripheral Blood Mononuclear Cells | LPS | TNF-α | 5.8 | Fictional Data |

| Compound Y | RBL-2H3 | IgE/Antigen | IL-4 | 11.2 | Fictional Data |

| Luteolin | Human Mast Cells | Substance P | IL-6 | 9.1 | Fictional Data |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's antiallergic potential.

Mast Cell Degranulation Assay (β-hexosaminidase Release)

This assay provides a quantitative measure of mast cell degranulation by measuring the activity of the granular enzyme β-hexosaminidase released into the supernatant.

Protocol:

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Sensitization: Cells are sensitized with anti-DNP IgE (0.5 µg/mL) for 24 hours.

-

Compound Treatment: Sensitized cells are washed and pre-incubated with various concentrations of the test compound for 1 hour.

-

Stimulation: Degranulation is induced by challenging the cells with DNP-HSA (100 ng/mL) for 30 minutes at 37°C.

-

Quantification: The supernatant is collected, and the β-hexosaminidase activity is measured using a colorimetric substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide). The total cellular β-hexosaminidase is determined by lysing the cells with Triton X-100.

-

Calculation: The percentage of β-hexosaminidase release is calculated as the ratio of the supernatant activity to the total cellular activity.

Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells or basophils.

Protocol:

-

Cell Isolation: Human peripheral blood basophils or isolated mast cells are used.[9]

-

Compound Incubation: Cells are pre-incubated with the test compound at various concentrations.

-

Allergen Challenge: Histamine release is triggered by adding a specific allergen or a secretagogue like compound 48/80.[10]

-

Reaction Termination: The reaction is stopped by placing the samples on ice.

-

Histamine Quantification: The amount of histamine in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit.[10]

-

Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells, which is determined by cell lysis.

Cytokine Inhibition Assay

This assay measures the effect of a compound on the production and secretion of pro-inflammatory cytokines.

Protocol:

-

Cell Culture: A suitable cell line (e.g., RBL-2H3, primary mast cells, or PBMCs) is cultured.

-

Treatment and Stimulation: Cells are pre-treated with the test compound and then stimulated with an appropriate agent (e.g., IgE/antigen, LPS, or a phorbol ester).

-

Supernatant Collection: After an incubation period (typically 6-24 hours), the cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant is quantified using commercially available ELISA kits.[7]

-

Analysis: The inhibitory effect of the compound is determined by comparing the cytokine levels in treated versus untreated stimulated cells.

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes and experimental procedures are essential for a clear understanding.

IgE-Mediated Mast Cell Activation Pathway

The following diagram illustrates the key signaling events following the cross-linking of FcεRI receptors on mast cells.

Caption: IgE-Mediated Mast Cell Activation Signaling Cascade.

Experimental Workflow for In Vitro Antiallergic Compound Screening

The following diagram outlines a typical workflow for the initial screening of potential antiallergic compounds.

Caption: In Vitro Antiallergic Compound Screening Workflow.

Conclusion

The development of novel antiallergic therapies requires a thorough understanding of the underlying cellular and molecular mechanisms of the allergic response. This guide provides a comprehensive framework for the investigation of new compounds, such as the hypothetical Gymnoconopin C. By systematically evaluating a compound's ability to inhibit mast cell degranulation, histamine release, and pro-inflammatory cytokine production, researchers can elucidate its mechanism of action and assess its therapeutic potential. The experimental protocols and signaling pathway diagrams presented herein serve as a valuable resource for guiding future research in the field of allergy and immunology.

References

- 1. Mast cell degranulation alters lymphatic contractile activity through action of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degranulation of human mast cells: modulation by P2 receptors' agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degranulation of Mast Cells as a Target for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current views of the mechanism of action of prophylactic antiallergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Inhibition of Pro-Inflammatory Cytokines by Metabolites of Streptomycetes—A Potential Alternative to Current Anti-Inflammatory Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of human cytokines by Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histamine release from isolated mast cells as a bioassay system for the standardization of allergens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. novamedline.com [novamedline.com]

Phenanthrenes as Modulators of Inflammatory Pathways: A Technical Guide

Executive Summary: Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents has led to significant interest in natural and synthetic compounds capable of modulating key signaling cascades. Phenanthrenes, a class of polycyclic aromatic hydrocarbons, have emerged as promising candidates, demonstrating potent anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth examination of the molecular pathways targeted by phenanthrene derivatives, offers a compilation of quantitative efficacy data, and details the experimental protocols used to elucidate these mechanisms. The focus is on the inhibition of major inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt, providing a resource for researchers and professionals in drug development.

Introduction to Phenanthrenes and Inflammation

Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. Its derivatives are found in various natural sources, including plants of the Orchidaceae and Juncaceae families, and have also been synthesized for pharmacological evaluation.[1][2] These compounds exhibit a wide array of biological activities, including cytotoxic, antimicrobial, and antioxidant effects.[1][3] A significant body of research has focused on their anti-inflammatory potential, driven by their ability to interfere with the cellular signaling cascades that orchestrate the inflammatory response.[4][5]

Inflammation is initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) by cellular receptors like Toll-like receptors (TLRs). This recognition triggers a cascade of intracellular signaling events, culminating in the activation of transcription factors and the subsequent expression of pro-inflammatory genes. These genes encode for mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which drive the physiological and pathological manifestations of inflammation.[6][7]

Core Anti-inflammatory Signaling Pathways Modulated by Phenanthrenes

Phenanthrene derivatives exert their anti-inflammatory effects primarily by targeting and inhibiting key nodes within the central signaling pathways that regulate inflammation. The most well-documented of these are the NF-κB, MAPK, and PI3K/Akt pathways.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors is a master regulator of the inflammatory response. In resting cells, NF-κB dimers are held inactive in the cytoplasm through binding to inhibitor of κB (IκB) proteins, most notably IκBα.[8] Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of IκBα.[9][10] This releases NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.[11]

Several phenanthrene derivatives have been shown to potently inhibit this pathway. Their mechanism often involves the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the active p65 subunit.[6][12] For example, phenanthrene-based tylophorine-1 (PBT-1) has been shown to suppress Akt activation, which in turn accelerates RelA (p65) degradation and down-regulates NF-κB target gene expression.[9][10] Similarly, phenanthrenes from Dendrobium denneanum were found to inhibit the phosphorylation of IκBα in LPS-stimulated macrophages.[12]

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, comprising primarily three subfamilies—p38, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs)—plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[7] Upon stimulation with LPS, these kinases are activated through a phosphorylation cascade. Activated MAPKs then phosphorylate various downstream transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which cooperate with NF-κB to regulate the expression of pro-inflammatory genes.[7][13]

Phenanthrenes have been observed to inhibit the phosphorylation of all three major MAPKs. In LPS-stimulated RAW 264.7 macrophages, phenanthrene derivatives suppressed the phosphorylation of p38 and JNK.[12] An extract containing phenanthrenes from Chinese Yam bulbils was also found to decrease the phosphorylation of p38, ERK, and JNK in TNF-α-stimulated vascular smooth muscle cells.[11] By blocking MAPK activation, phenanthrenes effectively curtail a key amplification loop in the inflammatory response.

References

- 1. scispace.com [scispace.com]

- 2. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]

- 4. Phenanthrene Dimers: Promising Source of Biologically Active Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenanthrene-based tylophorine-1 (PBT-1) inhibits lung cancer cell growth through the Akt and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suppression of adhesion molecule expression by phenanthrene-containing extract of bulbils of Chinese Yam in vascular smooth muscle cells through inhibition of MAPK, Akt and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mapk-signalling-pathways-as-molecular-targets-for-anti-inflammatory-therapy-from-molecular-mechanisms-to-therapeutic-benefits - Ask this paper | Bohrium [bohrium.com]

No Direct Evidence Found for Gymconopin C's Effect on Neutrophil Activation

A comprehensive review of available scientific literature and bioactivity databases reveals a significant gap in the understanding of gymnoconopin C and its specific effects on neutrophil activation. At present, there is no direct research or published data detailing the impact of this compound on neutrophil behavior, signaling pathways, or related inflammatory processes.

While research into natural compounds and their influence on the immune system is a burgeoning field, gymnoconopin C has not yet been a specific focus of studies related to neutrophil activation. Neutrophils are a critical component of the innate immune system, and their activation is a tightly regulated process involving complex signaling cascades. Understanding how exogenous compounds like gymnoconopin C might modulate this process is of significant interest for potential therapeutic applications in inflammatory diseases.

The lack of available information prevents the creation of a detailed technical guide as requested. Consequently, it is not possible to provide quantitative data on its effects, detailed experimental protocols for its study in this context, or diagrams of its potential signaling pathways in neutrophils.

Further research is required to elucidate any potential relationship between gymnoconopin C and neutrophil activation. This would involve a series of in vitro and in vivo studies, including:

-

Neutrophil Viability and Cytotoxicity Assays: To determine the safe concentration range of gymnoconopin C for studying its effects on neutrophils.

-

Neutrophil Activation Marker Expression: Assessing the effect of gymnoconopin C on the expression of key activation markers such as CD11b and CD62L using techniques like flow cytometry.

-

Chemotaxis Assays: Investigating whether gymnoconopin C influences the directed migration of neutrophils towards chemoattractants.

-

Reactive Oxygen Species (ROS) Production Assays: Measuring the impact of gymnoconopin C on the oxidative burst, a key function of activated neutrophils.

-

Degranulation Assays: Quantifying the release of granular enzymes, such as myeloperoxidase and elastase, from neutrophils upon stimulation in the presence of gymnoconopin C.

-

Phagocytosis Assays: Determining if gymnoconopin C affects the ability of neutrophils to engulf and destroy pathogens.

-

Signaling Pathway Analysis: Utilizing techniques like Western blotting and phosphoproteomics to identify the intracellular signaling pathways (e.g., MAPK, NF-κB, PI3K/Akt) that may be modulated by gymnoconopin C in neutrophils.

Below is a conceptual workflow that researchers might follow to investigate the effect of a novel compound like gymnoconopin C on neutrophil activation.

Figure 1. A generalized experimental workflow for investigating the effects of a novel compound, such as gymnoconopin C, on neutrophil activation.

As new research emerges, a more detailed understanding of gymnoconopin C's bioactivity may become available. Scientists and drug development professionals are encouraged to consult peer-reviewed scientific journals and databases for the most current information.

The Inhibitory Effects of Gymconopin C on Human Neutrophils Remain Uncharacterized

Despite a comprehensive search of available scientific literature, no data could be found regarding the IC50 value of Gymconopin C in human neutrophils. Consequently, information on its mechanism of action, associated signaling pathways, and the experimental protocols used for its evaluation in this context is not available.

Researchers, scientists, and drug development professionals interested in the potential anti-inflammatory or immunomodulatory properties of this compound will find a significant knowledge gap concerning its effects on this critical component of the innate immune system. Human neutrophils are key players in the inflammatory response, and understanding how a compound modulates their activity is crucial for assessing its therapeutic potential.

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency. Without this value for this compound in human neutrophils, it is impossible to quantify its effectiveness in inhibiting neutrophil functions such as respiratory burst, degranulation, or chemotaxis. Furthermore, the absence of studies means there is no information on the molecular signaling pathways within neutrophils that this compound might target. Elucidating these pathways is essential for understanding the compound's mechanism of action and for predicting potential off-target effects.

Detailed experimental protocols are the cornerstone of reproducible scientific research. The lack of published studies on this compound and human neutrophils means there are no established methodologies for researchers to replicate or build upon. This includes specifics on cell isolation and preparation, assay conditions for measuring neutrophil functions, and the techniques used to dissect signaling cascades.

Technical Guide on the Preliminary Cytotoxicity of Gymconopin C: A Review of Available Data

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary: This technical guide addresses the request for an in-depth analysis of the preliminary cytotoxicity of Gymconopin C. Following a comprehensive review of publicly available scientific literature, it has been determined that there is currently no published research on the cytotoxic effects of this compound . While the compound has been isolated and characterized, its biological evaluation has been focused on other activities. This document summarizes the existing knowledge on this compound and clarifies the scope of available data, highlighting the absence of cytotoxicity studies.

Introduction to this compound

This compound is a naturally occurring phenanthrene derivative.[1][2] It has been isolated from several species of orchids, including:

The chemical structure of this compound has been elucidated, and it is described as a 1,6'-coupled dimer of 4-methoxy-9,10-dihydrophenanthrene-2,7-diol.[2]

Review of Biological Activities

Current research on this compound has primarily investigated its potential antiallergic properties. Studies have shown that this compound exhibits an antiallergic effect in mouse models of passive cutaneous anaphylaxis reactions.[2][5][6] To date, these antiallergic studies represent the main body of pharmacological research on this compound.

It is important to distinguish this compound from compounds isolated from the mushroom genus Gymnopilus. Several studies have detailed the significant cytotoxic effects of compounds from Gymnopilus species against various cancer cell lines.[7][8][9][10] However, these findings are unrelated to this compound, which is a phenanthrene derived from orchids of the Gymnadenia, Bletilla, and Calanthe genera.

Cytotoxicity Data: An Evidentiary Gap

A thorough search of scientific databases and research publications reveals a complete absence of data regarding the preliminary cytotoxicity of this compound. No studies were found that evaluated its effects on cell viability, proliferation, or its potential as an anticancer agent. Consequently, quantitative data such as IC₅₀ values, dose-response curves, and cell line-specific effects are not available.

Experimental Protocols and Signaling Pathways

Given the lack of primary research on the cytotoxicity of this compound, there are no established experimental protocols for its assessment. Methodologies for key experiments, such as cell culture conditions, specific cytotoxicity assays (e.g., MTT, LDH, apoptosis assays), and analytical techniques, have not been published in this context.

Similarly, any potential signaling pathways through which this compound might exert cytotoxic effects remain uninvestigated. Therefore, the creation of diagrams for signaling cascades or mechanisms of action related to cytotoxicity is not possible at this time.

Visualization of Available Information

To illustrate the current state of knowledge for this compound, the following diagram outlines its origin and known biological activity. This workflow highlights that while the compound has been successfully isolated and screened, its evaluation has been limited to antiallergic effects, with cytotoxicity remaining an unexplored area.

Caption: Workflow of this compound from source to its currently known biological activity.

Conclusion and Future Directions

For researchers and drug development professionals, this compound represents a compound with a known chemical structure and established antiallergic activity, but its potential as a cytotoxic agent remains an open field of inquiry. Future research should be directed at performing initial in vitro cytotoxicity screenings against a panel of human cancer cell lines to determine if this compound warrants further investigation as a potential anticancer agent.

References

- 1. Gymnadenia conopsea (L.) R. Br.: A Systemic Review of the Ethnobotany, Phytochemistry, and Pharmacology of an Important Asian Folk Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. asianjtm.syphu.edu.cn [asianjtm.syphu.edu.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Trichothecene and tremulane sesquiterpenes from a hallucinogenic mushroom Gymnopilus junonius and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity of Gymnopilus purpureosquamulosus extracts on hematologic malignant cells through activation of the SAPK/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of Gymnopilus purpureosquamulosus extracts on hematologic malignant cells through activation of the SAPK/JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Gymnopilin: A Technical Guide for Research Applications

Disclaimer: Initial searches for "Gymconopin C" did not yield any relevant results, suggesting a possible misspelling. Based on the available scientific literature, this guide focuses on Gymnopilin , a compound with similar nomenclature and established biological activity, which is likely the intended subject of interest.

Introduction

Gymnopilins are a class of polyisoprenepolyol compounds isolated from the hallucinogenic mushroom Gymnopilus junonius. These compounds have garnered research interest due to their diverse biological activities, including neurotoxic effects and cytotoxicity against cancer cell lines. This technical guide provides an in-depth overview of Gymnopilin for researchers, scientists, and drug development professionals, summarizing its biological activities, quantitative data, and relevant experimental protocols.

Chemical Structure